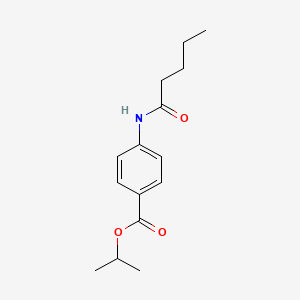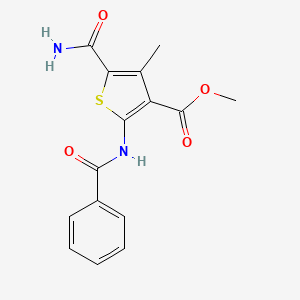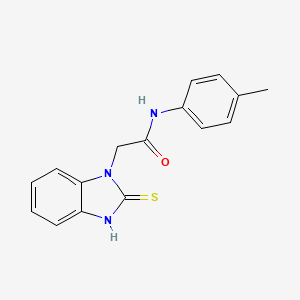
isopropyl 4-(pentanoylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 4-(pentanoylamino)benzoate, also known as IPPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzoic acid and is commonly used as a reagent in organic synthesis.
Aplicaciones Científicas De Investigación
Isopropyl 4-(pentanoylamino)benzoate has been extensively studied for its potential applications in various fields. In the field of medicine, isopropyl 4-(pentanoylamino)benzoate has been shown to possess anti-inflammatory and analgesic properties. It has also been investigated for its potential use as a drug delivery system due to its ability to penetrate the blood-brain barrier.
In the field of materials science, isopropyl 4-(pentanoylamino)benzoate has been used as a building block for the synthesis of functional materials such as metal-organic frameworks (MOFs). MOFs are a class of porous materials that have potential applications in gas storage, separation, and catalysis.
Mecanismo De Acción
The mechanism of action of isopropyl 4-(pentanoylamino)benzoate is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
isopropyl 4-(pentanoylamino)benzoate has been shown to possess anti-inflammatory and analgesic properties. It has been demonstrated to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce pain in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using isopropyl 4-(pentanoylamino)benzoate in lab experiments is its high purity. The synthesis method of isopropyl 4-(pentanoylamino)benzoate results in a product that is typically >98% pure. This high purity makes it an ideal reagent for organic synthesis and other laboratory applications.
However, one limitation of using isopropyl 4-(pentanoylamino)benzoate in lab experiments is its cost. isopropyl 4-(pentanoylamino)benzoate is a relatively expensive compound compared to other reagents commonly used in organic synthesis.
Direcciones Futuras
For research include the development of new synthetic methods for isopropyl 4-(pentanoylamino)benzoate, investigation of its potential use in the development of new materials, and further understanding of its mechanism of action.
Métodos De Síntesis
The synthesis of isopropyl 4-(pentanoylamino)benzoate involves the reaction of benzoic acid with isopropylamine and pentanoyl chloride. The reaction takes place in the presence of a catalyst such as triethylamine and results in the formation of isopropyl 4-(pentanoylamino)benzoate. The purity of isopropyl 4-(pentanoylamino)benzoate is usually determined by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Propiedades
IUPAC Name |
propan-2-yl 4-(pentanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-4-5-6-14(17)16-13-9-7-12(8-10-13)15(18)19-11(2)3/h7-11H,4-6H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQCTNHGXROILD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 4-(pentanoylamino)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{[(2,3-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5761754.png)



![[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetic acid](/img/structure/B5761797.png)



![N-[4-(aminosulfonyl)benzyl]-2-methyl-3-furamide](/img/structure/B5761816.png)
![ethyl 5-(anilinocarbonyl)-2-{[(mesityloxy)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5761821.png)
![2-[(3-cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5761826.png)

![ethyl 3-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5761851.png)
